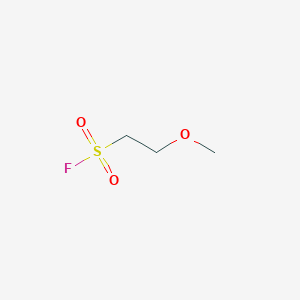

2-Methoxyethane-1-sulfonyl fluoride

Description

Significance of 2-Methoxyethane-1-sulfonyl Fluoride (B91410) as an Advanced Organic Building Block

2-Methoxyethane-1-sulfonyl fluoride is an organic compound recognized as a valuable building block in synthetic chemistry. moldb.com Its significance stems from its bifunctional nature. On one hand, it possesses the crucial sulfonyl fluoride moiety, making it a ready participant in the powerful Sulfur(VI) Fluoride Exchange (SuFEx) reaction. On the other hand, it features a 2-methoxyethyl group (CH₃OCH₂CH₂-), which can influence the physicochemical properties, such as solubility and conformational flexibility, of the molecules into which it is incorporated.

As an advanced building block, this compound offers chemists a tool to introduce the methoxyethyl-sulfonyl group into a target structure. This can be particularly useful in medicinal chemistry for modifying a drug candidate to improve its pharmacological profile. While it is commercially available for research purposes, extensive studies detailing its specific applications and reactivity are not as widely documented as those for other sulfonyl fluorides, such as ethenesulfonyl fluoride or various aryl sulfonyl fluorides. sigmaaldrich.commyskinrecipes.com Nevertheless, its structure represents a strategic combination of a stable, reactive handle (the sulfonyl fluoride) and a property-modulating side chain.

Interactive Table 2: Chemical Data for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-methoxyethanesulfonyl fluoride |

| CAS Number | 1087410-86-3 moldb.com |

| Molecular Formula | C₃H₇FO₃S moldb.com |

| Molecular Weight | 142.15 g/mol moldb.com |

| Physical Appearance | Liquid |

Evolution of Research on Sulfonyl Fluoride Compounds, including the advent of Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The field of sulfonyl fluoride chemistry was revolutionized in 2014 by K. Barry Sharpless and coworkers, who introduced the concept of Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation "click chemistry" reaction. sigmaaldrich.commdpi.com Click chemistry refers to a set of reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts. SuFEx meets these criteria by harnessing the unique reactivity of the S(VI)-F bond. sigmaaldrich.com

The evolution of this research area recognized that while sulfonyl fluorides are stable, their reaction with nucleophiles like phenols and amines can be triggered, often with simple base catalysis, to form robust sulfonate and sulfonamide linkages, respectively. nih.govbohrium.com The SuFEx process is exceptionally reliable and chemoselective, proceeding under metal-free conditions and tolerating a vast array of other functional groups. rhhz.netsigmaaldrich.com This "spring-loaded" reactivity has had a profound impact across various scientific disciplines.

In drug discovery , SuFEx allows for the rapid assembly of compound libraries and the covalent modification of protein targets with high specificity. mdpi.comnih.gov In materials science , it has enabled the synthesis of novel polymers and materials with unique properties by creating strong, stable S-O or S-N links in the polymer backbone. sigmaaldrich.com In chemical biology , SuFEx is used to create specific and durable connections between biomolecules, facilitating the study of complex biological processes. nih.gov The advent of SuFEx has thus transformed sulfonyl fluorides from being merely stable precursors into dynamic and powerful tools for molecular construction. sigmaaldrich.comthieme-connect.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO3S/c1-7-2-3-8(4,5)6/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUWYEMJEIBZLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 2 Methoxyethane 1 Sulfonyl Fluoride

Fundamental Reactivity Profile of the Sulfonyl Fluoride (B91410) Functional Group

The sulfonyl fluoride (—SO₂F) moiety is recognized for its unique balance of stability and latent reactivity. organic-chemistry.orgorganic-chemistry.org This functional group serves as a versatile electrophile in a variety of chemical transformations. biosynth.com

The sulfur atom in a sulfonyl fluoride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. acs.orgresearchgate.net Despite this, the sulfur-fluorine (S-F) bond is remarkably strong and generally stable, rendering the group "nearly moribund" until "sparked to life" with appropriate activation. organic-chemistry.org

Activation is often necessary to enhance the electrophilicity of the sulfur center and facilitate nucleophilic attack. Common activation strategies include:

Lewis Acid Catalysis: Lewis acids can coordinate to the fluorine or oxygen atoms of the sulfonyl group, increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic substitution. For instance, calcium triflimide [Ca(NTf₂)₂] has been effectively used to activate a wide range of sulfonyl fluorides for reactions with amines. Current time information in Bangalore, IN.researchgate.netrsc.org While electron-deficient sulfonyl fluorides can sometimes react without a Lewis acid, their presence is crucial for most combinations. Current time information in Bangalore, IN.

Transition Metal-Mediated Activation: Transition metal complexes can activate sulfonyl fluorides through oxidative addition, potentially cleaving either the S-F or the carbon-sulfur (C-S) bond. acs.org For example, a Ni(0) complex has been shown to activate p-toluenesulfonyl fluoride, highlighting the potential for these systems in cross-coupling and SO₂ activation. acs.org

This controlled activation is a key feature of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has revitalized interest in sulfonyl fluorides for constructing complex molecules. organic-chemistry.orgorganic-chemistry.org

A defining characteristic of sulfonyl fluorides is their superior stability compared to other sulfonyl halides, such as sulfonyl chlorides. organic-chemistry.org This stability extends to various conditions:

Hydrolytic Stability: Sulfonyl fluorides are significantly more resistant to hydrolysis than their chloride counterparts, making them more compatible with aqueous and physiological conditions. researchgate.net This stability is a key reason for their growing use in chemical biology and medicinal chemistry. researchgate.netbohrium.com

Thermal Stability and Resistance to Reduction: The S-F bond is thermodynamically strong, providing stability against thermolysis. organic-chemistry.org Furthermore, the bond is resistant to heterolytic cleavage and reduction. organic-chemistry.org

Metabolic Stability: The metabolic stability of the S-F bond can be influenced by electronic and steric factors. Studies on aryl sulfonyl fluorides have shown that substitution patterns on the aromatic ring can affect stability in biological media like rat serum. researchgate.netresearchgate.net Generally, alkyl sulfonyl fluorides are considered to have lower metabolic stability than aryl sulfonyl fluorides. researchgate.net

However, the stability of alkyl sulfonyl fluorides can be compromised by alternative reaction pathways. For certain structures, a defluorosulfonylative pathway can occur, where the molecule loses SO₂ and a fluoride ion to form a carbocation, which is then trapped by a nucleophile. organic-chemistry.org This SN1-type mechanism can compete with or even dominate the desired nucleophilic substitution at the sulfur atom (SuFEx reaction), particularly for alkyl sulfonyl fluorides that can form relatively stable carbocations. organic-chemistry.org

Applications in Carbon-Heteroatom Bond-Forming Reactions

Specific, documented applications of 2-Methoxyethane-1-sulfonyl fluoride in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds are not prevalent in the reviewed scientific literature. Research in this area heavily features other classes of sulfonyl fluorides, particularly aryl sulfonyl fluorides or the unsaturated analog, (E)-2-methoxyethene-1-sulfonyl fluoride.

No specific examples of this compound being used in C-C bond-forming reactions were identified in the surveyed literature. Research on other sulfonyl fluorides shows that desulfonylative cross-coupling reactions can achieve C-C bond formation, but these typically involve aryl sulfonyl fluorides. acs.org In some cases, vinyl sulfonyl fluorides undergo cyclopropanation via carbon-sulfur bond cleavage, a reaction pathway dependent on the double bond not present in this compound. researchgate.net

While the formation of sulfonamides via the reaction of sulfonyl fluorides with amines is a well-established C-N bond-forming reaction, Current time information in Bangalore, IN.researchgate.net specific studies detailing this transformation with this compound are lacking.

Extensive research has been conducted on its unsaturated analog, (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF) , for the construction of enaminyl sulfonyl fluorides (N-ESF). organic-chemistry.orgachemblock.com In this reaction, various primary and secondary amines react with MeO-ESF to yield the corresponding N-ESF products, with methanol (B129727) as the sole byproduct. organic-chemistry.orgachemblock.com This transformation, however, is a conjugate addition-elimination reaction across the double bond, a mechanism not applicable to the saturated this compound.

Table 1: Synthesis of Enaminyl Sulfonyl Fluorides using (E)-2-Methoxyethene-1-sulfonyl Fluoride (MeO-ESF) Note: This data pertains to the unsaturated analog, not this compound.

| Amine Reactant | Product | Yield (%) | Conditions |

| Piperidine | 1-((E)-2-(Piperidin-1-yl)vinylsulfonyl) fluoride | 94% | 1.1 eq. MeO-ESF, 1,4-dioxane, 25 °C, 12 h |

| Morpholine | 4-((E)-2-(Morpholino)vinylsulfonyl) fluoride | 92% | 1.1 eq. MeO-ESF, 1,4-dioxane, 25 °C, 12 h |

| Aniline | N-((E)-2-(Phenylamino)vinylsulfonyl) fluoride | 85% | 1.1 eq. MeO-ESF, 1,4-dioxane, 25 °C, 12 h |

This table is based on data for a related, but distinct, compound and is provided for illustrative context only. organic-chemistry.org

No specific examples of this compound participating in C-O bond-forming reactions, such as the synthesis of sulfonate esters from alcohols or phenols, were found in the reviewed literature. The general reaction between sulfonyl fluorides and phenols can be used to form sulfonate esters, often as a subsequent modification after a primary reaction. For example, N-ESF compounds derived from MeO-ESF can undergo a SuFEx reaction with phenols in the presence of a base to yield the corresponding sulfonates. This again highlights the reactivity of the derivative compound rather than this compound itself.

Carbon-Sulfur (C-S) Bond Formation

The formation of carbon-sulfur bonds using this compound typically involves its reaction with thiol nucleophiles. In this process, the sulfur center of the sulfonyl fluoride is attacked by the sulfur atom of a thiol or thiolate, leading to the displacement of the fluoride ion and the formation of a thiosulfonate ester. This transformation leverages the SuFEx reactivity of the sulfonyl fluoride group.

While specific studies on this compound are limited, the general reactivity pattern is well-established for sulfonyl fluorides. The reaction with thiols provides a direct route to introduce the 2-methoxyethanesulfonyl moiety onto a sulfur-containing molecule. The reverse reaction, the synthesis of sulfonyl fluorides from thiols, is a widely studied process, highlighting the fundamental reactivity between these two functional groups. researchgate.netnih.gov

Table 1: Representative Reaction for C-S Bond Formation

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| This compound | Alkyl/Aryl Thiol (R-SH) | Base (e.g., Triethylamine) | Thiosulfonate Ester (CH₃OCH₂CH₂SO₂-SR) |

Carbon-Fluorine (C-F) Bond Formation

This compound is not a reagent for the formation of carbon-fluorine (C-F) bonds. The C-F bond is one of the strongest single bonds in organic chemistry, and its formation requires specific fluorinating agents. wikipedia.org In the reactions of this compound, the sulfur-fluorine (S-F) bond is cleaved, and the fluorine atom acts as a leaving group. nih.gov The compound's utility lies in its ability to introduce the CH₃OCH₂CH₂SO₂- group into other molecules, not in acting as a source of fluorine for C-F bond synthesis. The stability of the sulfonyl fluoride group is a key feature, allowing it to be tolerated in a molecule while other transformations are carried out. bohrium.com

Applications in Sulfur-Heteroatom Bond-Forming Reactions

The compound is highly effective in forming bonds between sulfur and various heteroatoms, most notably nitrogen and oxygen. These reactions are central to the synthesis of key structural motifs found in pharmaceuticals and agrochemicals.

Sulfur-Nitrogen (S-N) Bond Formation

The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the synthesis of sulfonamides (S-N bond formation). This transformation is a cornerstone of SuFEx chemistry. researchgate.net The closely related reagent, (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF), has been extensively studied and demonstrates this reactivity clearly. organic-chemistry.orgnih.gov It reacts with a wide array of amines under mild, often room-temperature conditions, to produce enaminyl sulfonyl fluorides with high atom economy. organic-chemistry.orgacs.org The reaction with this compound proceeds analogously to yield the corresponding saturated sulfonamides.

Research on MeO-ESF shows its applicability to various aromatic and aliphatic amines, including those within complex pharmaceutical molecules. organic-chemistry.org The reaction is often clean, with methanol being the sole byproduct for the ethene analog, highlighting its efficiency and environmentally benign nature. organic-chemistry.orgorganic-chemistry.org

Table 2: Research Findings on S-N Bond Formation with Analogous Sulfonyl Fluoride (MeO-ESF)

| Amine Substrate | Reagent | Conditions | Product Type | Yield | Reference |

| Aniline | MeO-ESF | 1,4-Dioxane, rt | Enaminyl Sulfonyl Fluoride | 96% | organic-chemistry.org |

| 4-Methoxyaniline | MeO-ESF | 1,4-Dioxane, rt | Enaminyl Sulfonyl Fluoride | 98% | organic-chemistry.org |

| Pyrrolidine | MeO-ESF | 1,4-Dioxane, rt | Enaminyl Sulfonyl Fluoride | 95% | organic-chemistry.org |

| Norfloxacin | MeO-ESF | 1,4-Dioxane, rt | Functionalized Fluoroquinolone | 85% | organic-chemistry.org |

Sulfur-Oxygen (S-O) Bond Formation

Analogous to S-N bond formation, this compound reacts with alcohols and phenols to create sulfonic esters, thereby forming a sulfur-oxygen (S-O) bond. This reaction typically requires a base to deprotonate the alcohol, increasing its nucleophilicity, or the use of a catalyst. wur.nl This transformation is a key application of SuFEx chemistry, enabling the connection of molecular fragments through a stable sulfonate linker. nih.gov While sulfonyl chlorides are also used for this purpose, sulfonyl fluorides offer greater stability and selectivity, preventing unwanted side reactions. bohrium.com

Table 3: Representative Reaction for S-O Bond Formation

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| This compound | Alkyl/Aryl Alcohol (R-OH) | Base (e.g., Cs₂CO₃) or Catalyst | Sulfonic Ester (CH₃OCH₂CH₂SO₂-OR) |

Advanced Synthetic Transformations Facilitated by this compound

The unique reactivity of the vinyl sulfonyl fluoride moiety in analogs like MeO-ESF allows for its participation in more complex, advanced synthetic strategies.

Multicomponent Reaction Strategies

Intramolecular and Intermolecular Cyclization Reactions

While direct participation of this compound in cyclization reactions is not extensively documented, its unsaturated analog, (E)-2-methoxyethene-1-sulfonyl fluoride (MESF), serves as a notable precursor in such transformations. MESF has been effectively utilized as an acetylene (B1199291) substitute in [3+2] cycloaddition reactions. rsc.org

A key application is the synthesis of C₁/C₂ non-functionalized pyrrolo[2,1-a]isoquinoline (B1256269) derivatives from isoquinolinium N-ylides. rsc.orgrsc.org In this copper(I)-promoted reaction, MESF undergoes a [3+2] cycloaddition, demonstrating its utility in constructing complex heterocyclic frameworks. rsc.org This process underscores the value of methoxy-substituted sulfonyl fluorides in generating molecular diversity.

Radical Fluorosulfonylation and Hydrofluorosulfonylation Processes

Radical fluorosulfonylation and hydrofluorosulfonylation are important methods for the synthesis of various sulfonyl fluoride compounds from unsaturated hydrocarbons. researchgate.net These processes typically involve the generation of a fluorosulfonyl radical (•SO₂F), which then adds to alkenes or alkynes. While this compound is a product that could potentially be formed through such pathways from a corresponding methoxy-substituted alkene, it does not typically act as the reactant or the source of the fluorosulfonyl radical in these transformations. Instead, these reactions represent a strategy to access diverse sulfonyl fluorides, expanding the range of available building blocks for applications in medicinal chemistry and materials science. researchgate.net

Migratory SO₂F-Difunctionalization of Unsaturated Hydrocarbons

Migratory SO₂F-difunctionalization is an advanced synthetic strategy used to construct a variety of functionalized sulfonyl fluoride compounds. This process involves the addition of a fluorosulfonyl radical to an unsaturated hydrocarbon, followed by a migratory event. As with radical fluorosulfonylation, this is a method for the synthesis of complex sulfonyl fluorides rather than a reaction that this compound itself undergoes. The development of novel, air-stable reagents that can generate the fluorosulfonyl radical under photocatalytic conditions has enabled these transformations, providing access to diverse sulfonyl fluoride-containing molecules. researchgate.net

Amide Bond Construction Employing β-Keto Sulfonyl Fluorides as Acyl Surrogates

A notable transformation in the chemistry of sulfonyl fluorides is the construction of amide bonds using β-keto sulfonyl fluorides (BKSFs) as acyl surrogates. In this process, the reaction of a BKSF with an amine in the presence of an activating agent like N-bromosuccinimide (NBS) leads to C-C bond cleavage and the formation of an amide.

It is important to note that this compound (CH₃OCH₂CH₂SO₂F) does not belong to the class of β-keto sulfonyl fluorides. Therefore, it does not function as an acyl surrogate in this type of amide bond formation. This reactivity is specific to sulfonyl fluorides possessing a ketone at the β-position relative to the sulfonyl fluoride group.

Mechanistic Investigations of Chemical Reactions Involving 2 Methoxyethane 1 Sulfonyl Fluoride

Detailed Elucidation of Reaction Pathways

The reaction pathways of 2-methoxyethane-1-sulfonyl fluoride (B91410) are primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group (-SO₂F) and the potential for reactions involving the aliphatic backbone. Key reaction pathways include nucleophilic substitution (specifically Sulfur(VI) Fluoride Exchange), and radical reactions.

Nucleophilic Substitution (SuFEx Chemistry): The most prominent reaction pathway for sulfonyl fluorides is the Sulfur(VI) Fluoride Exchange (SuFEx), a click chemistry reaction. In this pathway, the fluoride atom is displaced by a nucleophile. For 2-methoxyethane-1-sulfonyl fluoride, this typically involves reaction with nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonate esters, and thiosulfonates. The general stability of the S-F bond means that these reactions often require activation, either by a base or a catalyst, to proceed efficiently.

Radical Reactions: Aliphatic sulfonyl fluorides can serve as precursors to sulfonyl radicals (R-SO₂•) under specific conditions, often initiated by photoredox catalysis. These highly reactive radicals can then participate in addition reactions, particularly to alkenes and alkynes. For this compound, this would involve the formation of the 2-methoxyethanesulfonyl radical, which could then be used to install the 2-methoxyethanesulfonyl group onto unsaturated systems.

A plausible synthetic route to this compound itself involves the nucleophilic addition of methanol (B129727) to an activated alkene such as perfluoroethylenesulfonyl fluoride. Research has demonstrated the formation of 1,2,2-trifluoro-2-methoxyethanesulfonyl fluoride from the reaction of perfluoroethylenesulfonyl fluoride with methanol. rsc.org This suggests a similar addition mechanism could be applicable for the synthesis of the non-fluorinated analogue.

Table 1: Key Reaction Pathways for Aliphatic Sulfonyl Fluorides

| Reaction Type | Description | Probable Reactants for this compound |

| SuFEx | Nucleophilic displacement of the fluoride on the sulfonyl group. | Amines, Alcohols, Thiols |

| Radical Addition | Formation of a sulfonyl radical followed by addition to an unsaturated bond. | Alkenes, Alkynes |

Analysis of Transition States and Intermediates

The intermediates and transition states in reactions of this compound are central to understanding its reactivity and selectivity.

In SuFEx Reactions: The mechanism of nucleophilic substitution at the sulfonyl fluoride group can proceed through different pathways, influenced by the nucleophile and reaction conditions.

Addition-Elimination Mechanism: A common pathway involves the nucleophilic attack on the sulfur atom to form a transient, pentacoordinate trigonal bipyramidal intermediate. In this intermediate, the incoming nucleophile and the leaving fluoride group occupy the axial positions. The subsequent collapse of this intermediate expels the fluoride ion to yield the final product.

Base-Activated Intermediates: In many cases, particularly with less reactive nucleophiles, a base is used to activate the sulfonyl fluoride. Organosuperbases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can react with the sulfonyl fluoride to form a highly reactive intermediate, such as RSO₂[DBU]⁺, by displacing the fluoride anion. nih.gov This intermediate is then readily attacked by the primary nucleophile. The transition state for this step involves the approach of the nucleophile to the activated sulfonyl-base adduct.

In Radical Reactions: The key intermediate is the 2-methoxyethanesulfonyl radical. This radical is typically generated via a single-electron transfer (SET) process, often facilitated by a photocatalyst. Once formed, this radical adds to an alkene, generating a new carbon-centered radical. The transition state for this addition step involves the approach of the sulfonyl radical to the π-system of the alkene.

In Catalyzed Reactions: In palladium-catalyzed reactions, such as cyclopropanation involving alkyl sulfonyl fluorides, mechanistic studies involving Density Functional Theory (DFT) calculations have pointed to an Sₙ2-type oxidative addition of the C-SO₂F bond to the palladium center as the turnover-limiting and diastereoselectivity-determining step. chemrxiv.orgchemrxiv.org This suggests a transition state where the palladium atom attacks the carbon α to the sulfonyl group, with the sulfonyl fluoride group acting as the leaving group.

Role of Catalysis in Directing and Enhancing Reactivity

Catalysis plays a pivotal role in modulating the reactivity of this compound, enabling reactions under milder conditions and directing the reaction towards specific products.

Base Catalysis: As mentioned, bases are crucial in many SuFEx reactions. They can act as catalysts by activating the sulfonyl fluoride, making the sulfur atom more electrophilic and susceptible to nucleophilic attack. acs.org The choice of base can influence the reaction rate and selectivity.

Transition-Metal Catalysis: Palladium catalysts have been shown to be effective in reactions involving alkyl sulfonyl fluorides. For instance, in the cyclopropanation of alkenes, a palladium(II) catalyst facilitates the reaction where the alkyl sulfonyl fluoride acts as an ambiphilic reagent. chemrxiv.orgchemrxiv.org The sulfonyl fluoride group serves as both an acidifying group for the α-protons and as an internal oxidant in the catalytic cycle. chemrxiv.orgchemrxiv.org

Photoredox Catalysis: This type of catalysis is instrumental in generating sulfonyl radicals from alkyl sulfonyl fluorides under mild conditions using visible light. nih.govorganic-chemistry.org A photocatalyst, upon excitation by light, can initiate a single-electron transfer process involving the alkyl sulfonyl fluoride, leading to the formation of the corresponding sulfonyl radical. This method avoids the use of harsh reagents often required for radical initiation and has been shown to be compatible with a wide range of functional groups. nih.gov

Table 2: Catalytic Systems for Reactions of Aliphatic Sulfonyl Fluorides

| Catalyst Type | Role | Example Reaction |

| Base Catalysis (e.g., DBU) | Activates the sulfonyl fluoride for nucleophilic attack. | SuFEx reactions |

| Palladium(II) Catalysis | Enables cross-coupling and cyclopropanation reactions. | Cyclopropanation of alkenes |

| Photoredox Catalysis | Facilitates the generation of sulfonyl radicals under mild conditions. | Radical addition to unsaturated systems |

Advanced Spectroscopic and Structural Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Product Validation

Similarly, there is a lack of available mass spectrometry data. Advanced techniques such as high-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition, and fragmentation studies could provide further structural insights. While some commercial suppliers indicate the availability of Liquid Chromatography-Mass Spectrometry (LC-MS) data, these are not publicly accessible.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

No specific experimental Infrared (IR) or Raman spectra for 2-Methoxyethane-1-sulfonyl fluoride (B91410) were found in the searched literature or databases. These techniques would provide valuable information on the characteristic vibrational modes of the sulfonyl fluoride (SO₂F) group and the ether linkage (C-O-C), serving as a vibrational fingerprint for the compound.

X-ray Crystallography for Definitive Solid-State Structural Determination (if applicable)

There is no indication in the available literature that 2-Methoxyethane-1-sulfonyl fluoride has been successfully crystallized and its solid-state structure determined by X-ray crystallography. This technique would provide the most definitive three-dimensional structural information, including bond lengths and angles.

Computational Chemistry and Theoretical Studies of 2 Methoxyethane 1 Sulfonyl Fluoride

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of 2-Methoxyethane-1-sulfonyl fluoride (B91410). Methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2) are employed to determine its geometric and electronic properties.

The electronic structure of sulfonyl fluorides is characterized by a highly polarized sulfur-fluorine bond and strong electron-withdrawing effects of the sulfonyl group. In 2-Methoxyethane-1-sulfonyl fluoride, the presence of the methoxy (B1213986) group introduces an additional electronic influence.

Key Electronic Features:

High Electrophilicity of the Sulfur Atom: The sulfur atom in the sulfonyl fluoride moiety is electron-deficient due to the presence of two highly electronegative oxygen atoms and a fluorine atom. This makes it a strong electrophilic center.

Polarized S-F Bond: The bond between sulfur and fluorine is highly polarized, with a significant partial positive charge on the sulfur and a partial negative charge on the fluorine. This polarization is crucial for its reactivity.

Inductive Effect of the Methoxy Group: The methoxy group (-OCH₃) can exert a slight electron-donating inductive effect along the ethane (B1197151) chain, which might subtly modulate the electrophilicity of the sulfonyl group compared to a simple alkylsulfonyl fluoride.

Calculated Atomic Charges:

| Atom | Calculated Partial Charge (a.u.) - Representative |

| Sulfur (S) | +1.5 to +2.0 |

| Fluorine (F) | -0.4 to -0.6 |

| Oxygen (O, sulfonyl) | -0.7 to -0.9 |

| Oxygen (O, methoxy) | -0.5 to -0.7 |

| Carbon (adjacent to S) | +0.1 to +0.3 |

| Carbon (adjacent to O) | +0.0 to +0.2 |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Theoretical Prediction of Reactivity and Selectivity

Theoretical models are instrumental in predicting the reactivity of this compound, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govbohrium.com SuFEx reactions are a class of click reactions that involve the substitution of the fluoride ion from a sulfonyl fluoride with a nucleophile. nih.gov

Computational studies on the reactivity of sulfonyl fluorides generally focus on the following aspects:

Frontier Molecular Orbitals (FMOs): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For an electrophile like this compound, the LUMO is of particular interest. It is expected to be centered on the sulfur atom of the SO₂F group, indicating that this is the primary site for nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visually represent the charge distribution on the molecular surface. For this compound, the ESP map would show a region of high positive potential (blue) around the sulfur atom, confirming its electrophilicity, and regions of negative potential (red) around the oxygen and fluorine atoms.

Fukui Functions: These are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. For this compound, the Fukui function for nucleophilic attack (f⁺) would be highest on the sulfur atom.

The presence of the ether linkage may influence the selectivity of reactions involving other parts of the molecule, although the sulfonyl fluoride group is expected to be the most reactive site for nucleophilic substitution.

Calculation of Reaction Energetics and Activation Barriers

The generally accepted mechanism for the reaction of sulfonyl fluorides with nucleophiles is an Sₙ2-like pathway at the sulfur center. researchgate.net Theoretical studies on similar systems have shown that the activation barriers can be influenced by several factors:

Nature of the Nucleophile: Stronger nucleophiles will generally have lower activation barriers for reaction with the sulfonyl fluoride.

Solvent Effects: The polarity of the solvent can significantly impact the energetics of the reaction, often by stabilizing charged transition states.

Catalysis: The presence of a catalyst, such as a Lewis acid or a base, can provide an alternative reaction pathway with a lower activation barrier. bohrium.com

Representative Calculated Activation Barriers for SuFEx-type Reactions:

| Reactants | Nucleophile | Solvent (Implicit) | Calculated Activation Barrier (kcal/mol) - Representative |

| Methanesulfonyl fluoride + Methylamine | Amine | Water | 15 - 25 |

| Benzenesulfonyl fluoride + Phenoxide | Phenoxide | Acetonitrile | 10 - 20 |

Note: These values are illustrative and highly dependent on the specific reactants, level of theory, and inclusion of explicit solvent molecules.

For this compound, the activation barrier for reaction with a given nucleophile is expected to be in a similar range to other aliphatic sulfonyl fluorides.

Molecular Modeling and Dynamics Simulations for Reactivity and Conformational Insights

While quantum chemical calculations are excellent for studying the electronic properties and reaction mechanisms of small systems, molecular modeling and dynamics (MD) simulations are better suited for exploring the conformational landscape and the behavior of the molecule in a more complex environment, such as in solution or interacting with a larger biological molecule.

Conformational Analysis:

O-C-C-S

C-C-S-F

C-O-C-H

A conformational search using molecular mechanics or DFT can identify the low-energy conformers and the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. It is expected that the gauche and anti conformations around the C-C bond will have different energies, influenced by steric and electrostatic interactions between the methoxy and sulfonyl fluoride groups.

Molecular Dynamics Simulations:

MD simulations can provide a time-resolved picture of the molecular motions of this compound. In a solvent, these simulations can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute. The polar sulfonyl fluoride group and the ether oxygen will be strong sites for hydrogen bonding in protic solvents.

Conformational Dynamics: The transitions between different conformations over time.

Intermolecular Interactions: If a reaction partner is included in the simulation, MD can be used to study the initial stages of their interaction, such as the formation of a pre-reaction complex.

These simulations are particularly valuable for understanding how the flexibility of the methoxyethyl chain might influence the accessibility of the reactive sulfonyl fluoride group.

Future Perspectives and Emerging Research Directions for 2 Methoxyethane 1 Sulfonyl Fluoride

Design and Synthesis of Novel Reagents and Catalysts Incorporating the 2-Methoxyethane-1-sulfonyl Fluoride (B91410) Moiety

The future will likely see 2-Methoxyethane-1-sulfonyl fluoride used as a precursor for novel reagents. The core of this potential lies in SuFEx chemistry, a powerful set of reactions for reliably forming connections between molecules. thieme-connect.comthieme-connect.comacs.org

One major area of development is in catalysis. Base-catalyzed activation of sulfonyl fluorides allows for their reaction with various nucleophiles. nih.govacs.org For instance, catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) have been shown to effectively activate sulfonyl fluorides for amidation reactions. scispace.comnih.gov The this compound could be used to synthesize a library of sulfonamides, sulfonate esters, and other derivatives, with the methoxyethyl group potentially influencing the solubility and reactivity of the resulting products. organic-chemistry.org

Furthermore, the development of catalytic systems that directly utilize the sulfonyl fluoride group is an active area of research. nih.govacs.org This includes metal-catalyzed cross-coupling reactions to create more complex molecules containing the sulfonyl fluoride motif. nih.gov The 2-methoxyethane group might serve as a coordinating moiety, influencing the selectivity and efficiency of such catalytic processes.

Table 1: Potential Catalytic Applications Based on Sulfonyl Fluoride Chemistry

| Catalyst/Reagent System | Potential Application with this compound | Desired Outcome |

| HOBt/Silicon Additives | Catalytic amidation with sterically hindered amines. scispace.comnih.gov | Synthesis of novel sulfonamides with enhanced solubility. |

| DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Base-catalyzed synthesis of sulfonate esters from silyl (B83357) ethers. acs.org | Creation of new sulfonate ester libraries for screening. |

| Palladium or Copper Catalysts | Cross-coupling reactions to attach the methoxyethanesulfonyl group to aryl or vinyl scaffolds. nih.gov | Development of complex building blocks for organic synthesis. |

| Calcium Triflimide [Ca(NTf₂)₂] | Lewis acid-catalyzed sulfonamide synthesis. organic-chemistry.org | Mild and efficient synthesis of diverse sulfonamides. |

Integration into Complex Natural Product Synthesis and Drug Discovery Methodologies

The stability and selective reactivity of sulfonyl fluorides make them ideal for use in the complex, multi-step syntheses of natural products and in the rapid generation of compound libraries for drug discovery. researchgate.netnih.govresearchgate.net

SuFEx click chemistry allows for the modular assembly of complex molecules, and this compound could serve as a key "clickable" hub. rsc.orgjk-sci.com Its methoxyethyl side chain could improve aqueous solubility, a desirable trait for biological screening. The ability to perform these reactions in aqueous environments further enhances their utility. sigmaaldrich.com

In drug discovery, sulfonyl fluorides are increasingly used as "warheads" in targeted covalent inhibitors. nih.govacs.orgrsc.orgtandfonline.comnih.gov These warheads can form stable covalent bonds with specific amino acid residues (like tyrosine, lysine, serine, and histidine) in a protein's binding pocket, leading to highly selective and potent drugs. nih.govenamine.netmerckmillipore.com The this compound could be incorporated into a ligand designed to bind to a specific protein target. The methoxy (B1213986) group could potentially form additional hydrogen bonds within the binding site, enhancing affinity and selectivity. The development of such covalent drugs is a major growth area, moving beyond traditional cysteine-targeting strategies. tandfonline.comnih.gov

Table 2: Potential Drug Discovery Applications

| Application Area | Role of this compound Moiety | Potential Advantage |

| Covalent Inhibitors | As an electrophilic "warhead" to target nucleophilic amino acid residues. nih.govenamine.netmerckmillipore.com | The methoxyethyl group could enhance binding affinity and solubility. |

| High-Throughput Screening | As a building block in SuFEx-based combinatorial libraries. jk-sci.com | Rapid generation of diverse, drug-like molecules with good aqueous solubility. |

| PROTACs/Molecular Glues | As a component of bifunctional molecules that induce protein degradation. acs.org | The sulfonyl fluoride can act as a stable linker or reactive group. |

| Late-Stage Functionalization | Introduction of the methoxyethanesulfonyl group into a complex drug candidate. scispace.comnih.gov | To modify pharmacokinetic properties. |

Exploration of Unprecedented Reactivity Modes and Catalytic Systems

While SuFEx chemistry is a major focus, research is also underway to discover new ways to activate and react sulfonyl fluorides. This includes exploring radical-based transformations and novel catalytic systems. acs.orgresearchgate.net For example, photoredox catalysis has been used to generate fluorosulfuryl radicals, opening up new avenues for synthesis. acs.org

The unique electronic properties of the 2-methoxyethane group could influence these novel reactivity modes. Future research may focus on whether this group can participate in or direct reactions, for example, through chelation control in metal-catalyzed processes. The Horner-Wadsworth-Emmons olefination using sulfonyl fluorides is another area where derivatives of this compound could find use in synthesizing unsaturated sulfonyl fluorides. acs.orgnih.govacs.org

Interdisciplinary Applications within Materials Science and Chemical Biology Research

The robust nature of the linkages formed by SuFEx chemistry makes it highly suitable for materials science applications, such as the synthesis of novel polymers and the functionalization of surfaces. rsc.orgnih.gov The incorporation of the this compound moiety into polymer backbones could be used to tune material properties, such as solubility, thermal stability, and hydrophilicity. The ether linkage in the side chain could be particularly useful for creating materials with specific ion-conducting properties.

In chemical biology, sulfonyl fluorides are invaluable tools for activity-based protein profiling (ABPP) and identifying new drug targets. nih.govrsc.orgresearchgate.net Probes containing a sulfonyl fluoride warhead can be used to map the reactive residues in a proteome, providing a blueprint for future drug design. nih.govtandfonline.com A probe derived from this compound could offer advantages in terms of cell permeability and solubility in biological buffers. The ability of sulfonyl fluorides to react with a range of amino acids beyond cysteine significantly expands the scope of proteins that can be studied and targeted. nih.govenamine.net

Table 3: Emerging Interdisciplinary Applications

| Field | Specific Application | Role of this compound Moiety |

| Materials Science | Synthesis of functional polymers via SuFEx polymerization. rsc.org | The methoxyethyl group can control polymer solubility and properties. |

| Materials Science | Surface modification of materials (e.g., silica, polymers). mdpi.com | Creation of surfaces with tailored hydrophilicity and functionality. |

| Chemical Biology | Design of activity-based protein profiling (ABPP) probes. nih.govrsc.orgresearchgate.net | Covalent labeling of active sites in enzymes for target identification. |

| Chemical Biology | Development of chemical tools for studying protein-protein interactions. nih.gov | The sulfonyl fluoride can act as a reactive handle for bioconjugation. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-methoxyethane-1-sulfonyl fluoride?

- Methodological Answer : Synthesis typically involves sulfonation or fluorination of precursor compounds. For example:

- Step 1 : Start with 2-methoxyethanesulfonic acid derivatives. React with fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

- Step 2 : Purify via fractional distillation or column chromatography. Monitor reaction progress using NMR to confirm fluorination .

- Safety Note : Use inert atmospheres (e.g., nitrogen) and corrosion-resistant equipment due to HF byproduct risks .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Identify methoxy (-OCH) protons (δ ~3.3–3.5 ppm) and ethylene (-CH-) groups (δ ~3.6–4.0 ppm).

- NMR : Detect sulfonyl fluoride (-SOF) resonance (δ ~60–70 ppm). Compare with NIST data for fluorinated sulfonates .

- IR Spectroscopy : Confirm S=O stretching (~1350–1200 cm) and S-F bonds (~750–700 cm).

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H] for CHFOS, exact mass ~142.0).

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Engineering Controls : Use fume hoods or closed systems to minimize inhalation exposure .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use respirators if ventilation is insufficient .

- Storage : Store in airtight containers at ≤4°C to prevent hydrolysis. Avoid prolonged storage due to degradation risks .

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl fluoride group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Experimental Design : Conduct kinetic studies using nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF). Monitor reaction rates via NMR.

- Key Insight : The -SOF group enhances electrophilicity at the sulfur center, enabling rapid SN2 reactions. Compare reactivity with non-fluorinated analogs (e.g., sulfonate esters) to quantify activation effects .

Q. What are the stability profiles of this compound under acidic vs. basic conditions?

- Methodological Answer :

- Procedure :

Prepare buffered solutions (pH 2–12).

Incubate the compound at 25°C and 40°C.

Analyze degradation products via LC-MS or NMR.

- Findings : Hydrolysis is pH-dependent. Acidic conditions favor slower degradation (protonation stabilizes -SOF), while basic conditions accelerate hydrolysis to sulfonate salts .

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Approach : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and frontier molecular orbitals.

- Outcome : Identify electrophilic hotspots (e.g., sulfur atom) for predicting reaction sites. Validate with experimental data from Suzuki-Miyaura coupling trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.